2-Chloro-6-methoxypyridine-4-carbaldehyde
Overview
Description
The compound 2-Chloro-6-methoxypyridine-4-carbaldehyde is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of 2-Chloro-6-methoxypyridine-4-carbaldehyde.
Synthesis Analysis
The synthesis of related pyridine compounds involves various methods, including chemoenzymatic synthesis and Vilsmeier-Haack chlorination. For instance, enantiopure 2,2'-bipyridines are synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines, which are then used as chiral ligands or organocatalysts in asymmetric synthesis . Another example is the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using a novel protocol that involves Vilsmeier-Haack chlorination . These methods could potentially be adapted for the synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde.
Molecular Structure Analysis
X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of pyridine derivatives. For example, the solid-state structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray crystallography, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Such analyses are crucial for understanding the molecular geometry and potential reactivity of 2-Chloro-6-methoxypyridine-4-carbaldehyde.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The papers describe the use of pyridine compounds in the formation of Schiff bases, which are important in the synthesis of biologically active molecules and pesticides . Additionally, the transformation of 2-chloro-1,8-naphthyridine-3-carbaldehyde into different functionalities and its antimicrobial activity is discussed, indicating the versatility of pyridine aldehydes in chemical synthesis and their potential biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the absorption and fluorescence properties of a related compound were investigated using UV-vis absorption and fluorescence spectroscopy, with the effects of solvents on the emission spectra also studied . These properties are important for applications in materials science and as probes in chemical and biological systems. The synthesis of tetrafluoropyridine derivatives and their subsequent reactions to yield various functional groups also highlight the reactivity of fluorinated pyridines .
Scientific Research Applications
Synthesis of Organic Compounds
2-Chloro-6-methoxypyridine-4-carbaldehyde serves as a key intermediate in the synthesis of various organic compounds. Research indicates its utility in creating new imines, demonstrating its potential in developing herbicides, fungicides, neoplasm inhibitors, antiviral, anticonvulsants, antimicrobial, anticancer, and tubercular agents, as well as plant growth regulators. The compound's ability to undergo Schiff base reactions highlights its versatility in organic synthesis, providing a pathway to α-nornicotin derivatives and pesticides (Gangadasu, Raju, & Jayathirtha Rao, 2002).
Development of Novel Biological Active Molecules
2-Chloro-6-methoxypyridine-4-carbaldehyde has been employed in the development of novel 2H-Chromene derivatives, which exhibit remarkable antimicrobial activity against various classes of bacteria and fungi. This application underscores the compound's significant role in medicinal chemistry, particularly in designing new therapeutic agents with potential antimicrobial properties (El Azab, Youssef, & Amin, 2014).
Catalysis and Synthesis Enhancement
The compound is utilized in enhancing the synthesis of complex organic molecules. For example, it has been involved in the synthesis of dibenzofuran carboxaldehydes, illustrating its importance in facilitating the preparation of compounds with potential biological evaluation. This illustrates how 2-Chloro-6-methoxypyridine-4-carbaldehyde aids in overcoming synthetic challenges, enabling the production of novel compounds (Yempala & Cassels, 2017).
Photophysical Properties Investigation
In the realm of photophysics, 2-Chloro-6-methoxypyridine-4-carbaldehyde derivatives have been explored for their unique properties. Studies on related molecules have delved into their photophysical behaviors, providing insights into excited state intramolecular proton transfer phenomena, which are crucial for understanding the fundamental aspects of molecular fluorescence and its applications in developing fluorescent probes and materials (Yin et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLUGWCEIUZBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376627 | |
Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-4-carbaldehyde | |
CAS RN |
329794-31-2 | |
Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.